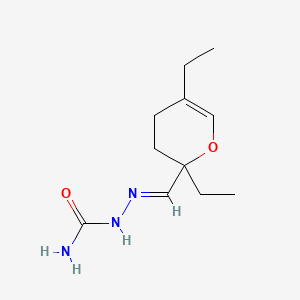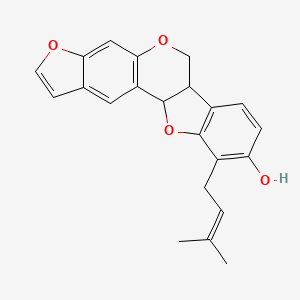
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a thioether group and a 5-methyl-1H-1,2,4-triazol-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the pyridine core with a suitable thiolating agent, such as thiourea.
Attachment of the Triazole Moiety: The 5-methyl-1H-1,2,4-triazol-3-yl group can be attached through a nucleophilic substitution reaction involving the appropriate halide precursor and a triazole derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxides
Reduction Products: Reduced pyridine derivatives
Substitution Products: Various substituted pyridine derivatives
科学的研究の応用
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
作用機序
The mechanism by which Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is similar to other triazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)methyl)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)ethyl)-
These compounds share the pyridine and triazole motifs but differ in the nature of the substituents attached to the pyridine ring.
特性
CAS番号 |
103654-42-8 |
|---|---|
分子式 |
C8H9BrN4S |
分子量 |
273.16 g/mol |
IUPAC名 |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C8H8N4S.BrH/c1-6-10-8(12-11-6)13-7-4-2-3-5-9-7;/h2-5H,1H3,(H,10,11,12);1H |
InChIキー |
MPEMFFBWWPMFTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)SC2=CC=CC=N2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


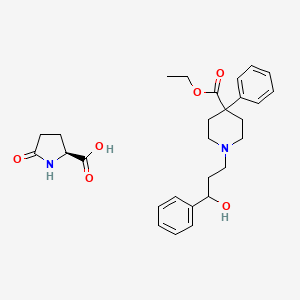
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

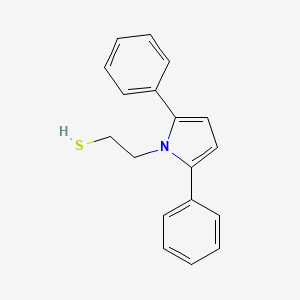
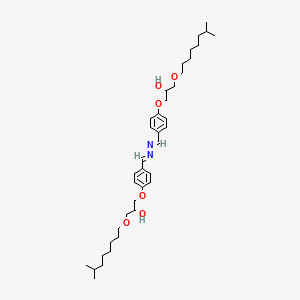
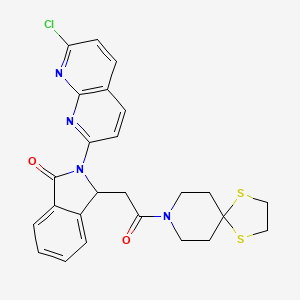
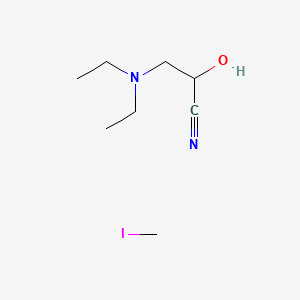
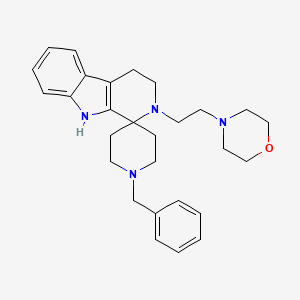
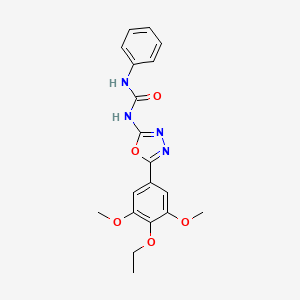
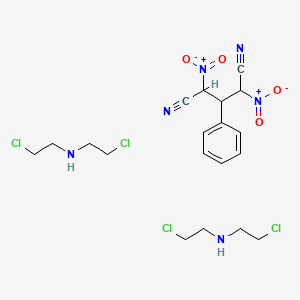

![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
